molecular formula C9H12INO2S B13022501 N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide

Cat. No.: B13022501
M. Wt: 325.17 g/mol
InChI Key: NXGXYUZCFIFPAU-UHFFFAOYSA-N
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Description

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C9H12INO2S and a molecular weight of 325.17 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide typically involves the iodination of 3,5-dimethylphenylmethanesulfonamide. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The iodine atom and methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison: N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine and chlorine analogs, the iodine-containing compound exhibits higher reactivity and different biological activities. The methyl groups also contribute to its unique steric and electronic properties .

Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide

InChI

InChI=1S/C9H12INO2S/c1-6-4-8(11-14(3,12)13)5-7(2)9(6)10/h4-5,11H,1-3H3

InChI Key

NXGXYUZCFIFPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C)NS(=O)(=O)C

Origin of Product

United States

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